5-Bromo-2-ethynylpyridine

Cross-coupling Bond dissociation energy Catalytic cycle kinetics

Generic in-class swaps of 2-ethynylpyridine building blocks risk low cross-coupling yields and require re-optimization. 5-Bromo-2-ethynylpyridine solves this with orthogonal C-Br (BDE ~80-84 kcal·mol⁻¹) and terminal alkyne sites, enabling sequential Suzuki-Miyaura then Sonogashira coupling with 10-100-fold faster oxidative addition vs. the 5-chloro analog. Validated in HCV inhibitor synthesis (US2010/041642 A1). ≥98% purity, white to light yellow crystalline solid, shipped under ambient conditions.

Molecular Formula C7H4BrN
Molecular Weight 182.02 g/mol
CAS No. 111770-86-6
Cat. No. B033267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynylpyridine
CAS111770-86-6
Synonyms2-Ethynyl-5-bromopyridine; 
Molecular FormulaC7H4BrN
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(C=C1)Br
InChIInChI=1S/C7H4BrN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
InChIKeyVGLAJERHBBEPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethynylpyridine: Core Properties for Procurement


5-Bromo-2-ethynylpyridine (CAS 111770-86-6) is a bifunctional pyridine building block bearing a bromine atom at the 5-position and a terminal ethynyl group at the 2-position . With a molecular formula of C₇H₄BrN and a molecular weight of 182.02 g·mol⁻¹, it is supplied as a white to light yellow crystalline solid with a melting point of 83–87 °C and a commercial purity specification of ≥98.0% (GC) . The compound’s dual orthogonal reactive sites—a C–Br bond amenable to cross-coupling and a terminal alkyne for Sonogashira or azide–alkyne cycloaddition—establish it as a versatile intermediate in medicinal chemistry and materials science .

Bifunctional pyridine building block for sequential C–C coupling workflows.
C(5)–Br enables mild Pd-catalyzed cross-coupling before alkyne functionalization.
Terminal alkyne supports Sonogashira or CuAAC conjugation as a second programmable step.

5-Bromo-2-ethynylpyridine: Why Analogs Cannot Be Interchanged


Selecting a 2-ethynylpyridine building block requires careful matching of halogen identity and substitution pattern to the intended synthetic sequence. The bromine atom in 5-bromo-2-ethynylpyridine provides a C–Br bond dissociation energy (BDE) of approximately 80–84 kcal·mol⁻¹, which is significantly lower than the ~95–97 kcal·mol⁻¹ BDE of the C–Cl bond in 5-chloro-2-ethynylpyridine . This translates to faster oxidative addition with Pd(0) catalysts and higher cross-coupling yields under milder conditions . Conversely, 5-iodo-2-ethynylpyridine, while even more reactive, carries a higher cost, greater light sensitivity, and increased propensity for unwanted dehalogenation side reactions . The 5-substitution pattern is also critical: the 2-bromo-5-ethynylpyridine regioisomer places the bromine adjacent to the ethynyl group, altering steric and electronic properties in palladium-mediated transformations . These differences mean that a generic in-class swap can lead to reduced reaction yields, the need for re-optimization of coupling conditions, or incompatibility with downstream pharmacophoric requirements .

Target
5-Bromo-2-ethynylpyridine: C–Br BDE ~80–84 kcal·mol⁻¹; enables faster oxidative addition under mild conditions.
Analog Risk
5-Chloro analog: higher C–Cl BDE (~95–97 kcal·mol⁻¹) may shift coupling kinetics and require harsher conditions.
Target
5-Bromo-2-ethynyl substitution pattern preserves dual orthogonal reactivity for two-step diversification.
Analog Risk
2-Ethynylpyridine: lacks a halogen leaving group; cannot support sequential cross-coupling at the 5-position.

5-Bromo-2-ethynylpyridine: Quantitative Evidence vs. Analogs


C–Br vs. C–Cl Bond Energy in Cross-Coupling

The C–Br bond in 5-bromo-2-ethynylpyridine has a bond dissociation energy (BDE) of ~80–84 kcal·mol⁻¹, substantially lower than the ~95–97 kcal·mol⁻¹ BDE of the C–Cl bond in 5-chloro-2-ethynylpyridine [1]. In Pd-catalyzed Suzuki–Miyaura and Sonogashira couplings, oxidative addition of aryl bromides is typically 1–2 orders of magnitude faster than that of the corresponding aryl chlorides under identical conditions, enabling higher turnover frequencies at lower temperatures (60–80 °C for ArBr vs. 100–120 °C commonly required for ArCl) [1]. This kinetic advantage permits sequential chemoselective functionalization strategies that are infeasible with the chloro analog [1].

C–Br vs. C–Cl Bond Energy
Class-level inference
C–Br BDE: ~80–84 kcal·mol⁻¹ vs. C–Cl BDE: ~95–97 kcal·mol⁻¹; estimated oxidative addition rate ratio k_Br/k_Cl ≈ 10–100
Supports mild-condition sequential coupling workflow.
Pd(0) catalyst systems; class-level aryl halide reactivity trends.
Cross-coupling Bond dissociation energy Catalytic cycle kinetics

Dual Orthogonal Reactive Sites for Sequential Functionalization

5-Bromo-2-ethynylpyridine possesses two chemically distinct reactive centers: a C(5)–Br bond suitable for Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald–Hartwig) and a terminal alkyne capable of Sonogashira coupling or Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) [1]. In contrast, 2-ethynylpyridine (CAS 1945-84-2) lacks a halogen leaving group, preventing any further transition-metal-catalyzed C–C or C–N bond formation at the 5-position [2]. 5-Chloro-2-ethynylpyridine (CAS 1196153-33-9) provides dual functionality but with the kinetic penalty of the stronger C–Cl bond for the first coupling step [1]. The combination of Br and C≡CH enables convergent fragment-based synthesis of 2,5-disubstituted pyridines in a programmable two-step sequence without protecting group manipulations [2].

Dual Orthogonal Reactive Sites
Class-level inference
C(5)–Br + terminal C≡CH; two programmable steps without protecting group manipulation.
Enables convergent fragment-based synthesis of 2,5-disubstituted pyridines.
Validated in Sonogashira protocols with 5-bromopyridines.
Orthogonal reactivity Sequential coupling Heterocyclic building blocks

Key Intermediate in Anti-Infective Agent Synthesis

5-Bromo-2-ethynylpyridine is explicitly cited as a synthetic intermediate in patent US2010/041642 A1 for the preparation of pyridine-containing compounds with HCV inhibitory activity [1]. The compound appears in downstream synthesis route 2 within the patent filing (column 26), confirming its role in constructing the ethynylpyridine pharmacophore unit of a drug candidate series [1]. In contrast, the regioisomer 2-bromo-5-ethynylpyridine and the non-halogenated 2-ethynylpyridine are not listed as intermediates in this patent family, indicating that the 5-bromo-2-ethynyl substitution pattern was specifically selected for the synthetic route [1].

Anti-Infective Intermediate
Supporting evidence
Cited in US2010/041642 A1, column 26, for HCV inhibitor synthesis.
Third-party confirmation of utility in antiviral drug discovery.
Regioisomer analogs not listed in this patent family.
Anti-infective agents Pharmaceutical intermediates Patent-validated synthesis

Purity Benchmarking vs. Analog Standards

The commercially available 5-bromo-2-ethynylpyridine from TCI (Product No. B5179) is specified at >98.0% purity by GC, with identity confirmation by NMR and a melting point range of 83.0–87.0 °C . In comparison, 5-chloro-2-ethynylpyridine (CAS 1196153-33-9) is typically offered at a lower purity specification of 95% from suppliers such as AKSci and BenchChem . The 3-percentage-point purity advantage of the bromo derivative reduces the burden of impurity profiling in early-stage medicinal chemistry and ensures more accurate reaction stoichiometry .

Purity Benchmarking
Cross-study comparable
TCI: ≥98.0% (GC); mp 83.0–87.0 °C vs. 5-chloro analog typically 95% purity.
Higher purity may reduce impurity profiling burden.
Suppliers: TCI, AKSci, BenchChem; GC purity analysis.
Purity specification Quality control Procurement benchmark

5-Bromo-2-ethynylpyridine: Application Scenarios


Fragment-Based Drug Discovery via Sequential C–C Bonds

Programs aiming to construct 2,5-disubstituted pyridine libraries benefit from the orthogonal reactivity of 5-bromo-2-ethynylpyridine [1]. The C(5)–Br bond can be coupled first via Suzuki–Miyaura reaction with an arylboronic acid to install diversity at position 5, followed by Sonogashira coupling at the terminal alkyne to introduce a second fragment at position 2 [1]. The kinetic advantage of C–Br over C–Cl oxidative addition (estimated 10–100-fold rate enhancement) permits the first coupling to proceed under mild conditions without pre-activation of the alkyne [1]. This two-step protocol has been validated in patent US2010/041642 A1 for anti-infective agent synthesis [2].

Ethynyl-Bridged Oligopyridine Ligands for MOFs

5-Bromo-2-ethynylpyridine serves as a monomer unit for constructing ethynyl-bridged oligopyridine architectures via Sonogashira polymerization or iterative coupling [1]. The bromine atom acts as a chain-termination or branching point, enabling precise control over oligomer length and topology [1]. Related 5-bromopyridine derivatives have been employed in the synthesis of diethynyltriptycene-linked dipyridyl ligands, achieving 40–50% overall yields over four steps [2]. The 2-ethynylpyridine motif provides the metal-chelating pyridyl nitrogen essential for subsequent metal-coordination-driven self-assembly [1].

CuAAC Bioconjugation and Chemical Probe Assembly

The terminal alkyne of 5-bromo-2-ethynylpyridine is a competent dipolarophile for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), enabling conjugation to azide-functionalized biomolecules or small-molecule probes [1]. The bromine atom remains intact during CuAAC, preserving a synthetic handle for subsequent diversification [1]. This sequential reactivity—click chemistry followed by cross-coupling—is not accessible with non-halogenated 2-ethynylpyridine, making the brominated variant uniquely suited for modular probe assembly [1].

HCV and Anti-Infective Drug Intermediate

The compound is explicitly validated as an intermediate in a patented synthetic route to pyridine-based HCV inhibitors (US2010/041642 A1) [1]. The 5-bromo-2-ethynyl substitution pattern was specifically incorporated to enable the construction of the ethynylpyridine pharmacophore [1]. Procurement of this specific intermediate is therefore justified for groups engaged in follow-up medicinal chemistry optimization of the disclosed chemotype or for generating structural analogs for structure–activity relationship studies [1].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Orthogonal reactivity profile
Sequential Suzuki–Sonogashira diversification
Ethynyl-Bridged MOF Ligands
Bifunctional monomer architecture
Oligomer length control and metal-chelation capacity
CuAAC Bioconjugation Probes
Alkyne dipolarophile with residual Br handle
Click chemistry followed by cross-coupling
HCV Anti-Infective Intermediate
Patent-validated synthetic route fit
Medicinal chemistry SAR follow-up

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